REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][CH:3]=1.[H-].[Na+].Cl[CH2:14][CH2:15][CH2:16][O:17][CH3:18].O>CN1C(=O)N(C)CCC1.[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][N:8]2[CH2:14][CH2:15][CH2:16][O:17][CH3:18])=[CH:4][CH:3]=1 |f:1.2,6.7|
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C=CNC2=C1
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
60.9 g
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Type
|
reactant
|
Smiles
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ClCCCOC
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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CN1CCCN(C1=O)C
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Name
|
|
Quantity
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4.71 g
|
Type
|
catalyst
|
Smiles
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[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Type
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CUSTOM
|
Details
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The mixture is stirred over 1 hour
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
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The mixture is stirred at room temperature over a further 1 hour
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Duration
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1 h
|
Type
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CUSTOM
|
Details
|
The resulting reaction mixture
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Type
|
EXTRACTION
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Details
|
extracted with tert-butyl methyl ether (2×)
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Type
|
WASH
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Details
|
The combined organic phases are washed successively with water (3×) and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
the filtrate is concentrated by evaporation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
BrC1=CC=C2C=CN(C2=C1)CCCOC
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Name
|
|
Type
|
product
|
Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |